2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of a suitable precursor, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)-L-phenylglycine: Similar in structure but with different functional groups.
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid: Contains a fluoro group instead of an amino group
Uniqueness: 2-(5-Amino-2-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[5-amino-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-2-1-6(13)3-5(7)4-8(14)15/h1-3H,4,13H2,(H,14,15) |
InChI Key |
WIHFQQWJQHUWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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